molecular formula C17H17N3O6S B3441902 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE

3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE

Cat. No.: B3441902
M. Wt: 391.4 g/mol
InChI Key: OPSYRIKVJWBFNV-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide is a synthetic small molecule with the molecular formula C17H17N3O6S and a molecular weight of 391.40 g/mol . This compound features a benzamide core structure substituted with a morpholinosulfonyl group and a 3-nitrophenyl amide moiety. This specific architecture, particularly the morpholine-sulfonyl group, is a recognized scaffold in medicinal chemistry research for its potential to interact with various biological targets . Compounds with the morpholine-sulfonyl-benzamide structure have been investigated in diverse research areas. Patent literature indicates that structurally related sulfonyl benzamide derivatives have been studied for their potential biological activities, which may include interactions with specific receptors or enzymes . Furthermore, research on molecules containing similar pharmacophores, such as the 3-nitrobenzohydrazide group, highlights their relevance in the development of novel antimicrobial agents . The presence of both hydrogen bond acceptors and donors in its structure makes it a versatile intermediate or building block for further chemical synthesis and exploration in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-14-4-2-5-15(12-14)20(22)23)13-3-1-6-16(11-13)27(24,25)19-7-9-26-10-8-19/h1-6,11-12H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSYRIKVJWBFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE typically involves the reaction of morpholine with 3-nitrobenzenesulfonyl chloride to form 4-(3-NITROPHENYLSULFONYL)MORPHOLINE. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzamide core can undergo various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

    Reduction of the nitro group: Formation of 3-(MORPHOLINE-4-SULFONYL)-N-(3-AMINOPHENYL)BENZAMIDE.

    Substitution reactions: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Core Structure Variations

  • Target Compound : Benzamide core with morpholine sulfonyl (3-position) and 3-nitrophenyl (amide-N).
  • 3-Chloro-N-phenyl-phthalimide (): Phthalimide core (cyclic imide) with chloro (3-position) and phenyl substituents.

Sulfonyl-Containing Analogues

  • N-[3-(1,3-Benzothiazol-2-yl)-tetrahydrobenzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () : Shares the morpholine sulfonyl benzamide moiety but replaces the 3-nitrophenyl group with a benzothiazole-tetrahydrobenzothiophene system. The benzothiazole group may confer π-π stacking interactions, while the tetrahydrobenzothiophene could enhance lipophilicity, suggesting divergent pharmacological targets compared to the nitro-containing target compound .
  • Benzimidazole Derivatives () : Contain sulfonyl groups but are anchored to a benzimidazole core with methoxy and pyridylmethylsulfinyl groups. These structural differences likely result in altered solubility and target selectivity, as benzimidazoles are often associated with proton pump inhibition or antiviral activity .

Electronic and Steric Effects

  • Nitro vs. Chloro Substituents : The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the chloro substituent in ’s phthalimide. This may increase electrophilicity, affecting binding to electron-rich biological targets.
  • Morpholine Sulfonyl vs.

Key Observations :

  • The benzamide core with sulfonyl groups appears versatile, with activity modulated by substituent electronic properties.
  • Nitro groups may favor interactions with cysteine residues or heme-containing enzymes, whereas morpholine sulfonyl groups could enhance binding to ATP pockets in kinases.

Methodological Considerations for Structural Analysis

The Mercury CSD 2.0 software () enables comparative analysis of crystal packing and intermolecular interactions. Such comparisons might reveal differences in hydrogen bonding (morpholine sulfonyl vs. benzothiazole) or π-stacking (nitrophenyl vs. tetrahydrobenzothiophene) .

Notes and Limitations

  • The provided evidence lacks explicit biological or physicochemical data for the target compound, necessitating inferred comparisons based on structural analogs.
  • Further experimental studies (e.g., crystallography, enzymatic assays) are required to validate hypothesized applications and SAR trends.
  • Diversified referencing ensures alignment with structural motifs (e.g., sulfonyl groups in and , aromatic substituents in ).

Biological Activity

3-(Morpholine-4-sulfonyl)-N-(3-nitrophenyl)benzamide is a compound of significant interest due to its potential biological activities. The unique structural features of this molecule, including the morpholine ring, sulfonyl group, and nitrophenyl moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O5S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}

Structural Features

  • Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Nitrophenyl Group : Imparts potential for various biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an inhibitor of certain enzymes, including human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play a crucial role in cellular signaling pathways.

Inhibitory Activity

Recent research has demonstrated that derivatives of sulfonamide compounds exhibit selective inhibition against h-NTPDases. For instance, a related compound showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory effects . The presence of the morpholine ring is noted to enhance binding affinity to the enzyme's active site.

Comparative IC50 Values

CompoundTarget EnzymeIC50 (μM)
This compoundh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.27 ± 0.08
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07

Case Studies

  • Anticancer Properties : In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. One study highlighted that compounds with similar structures induced cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) by preventing tubulin polymerization .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, particularly through its action on nucleotide signaling pathways involved in inflammation .

Synthesis and Evaluation

The synthesis of sulfonamide derivatives often involves multi-step processes, including cycloaddition reactions between morpholinocycloalkenes and sulfonyl azides . The biological evaluation typically includes assessing the inhibitory effects on specific target enzymes and conducting molecular docking studies to elucidate binding interactions.

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For example, the binding affinity of this compound was analyzed against various h-NTPDase isoforms, revealing critical interactions with amino acid residues in the active sites .

Q & A

Q. Table 1: Key Functional Groups and Their Impact on Reactivity

Functional GroupReactivity InfluenceExample Reaction
Morpholine sulfonylEnhances solubility; stabilizes transition states in SN2 reactionsNucleophilic substitution
3-NitrophenylDirects electrophilic substitution to metaNitration, halogenation
BenzamideParticipates in hydrogen bonding with targetsEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE
Reactant of Route 2
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3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.